2,4,6-Trifluoro-3-hydroxyphenylboronic acid

Suzuki-Miyaura coupling Cross-coupling kinetics Fluorinated building blocks

This 2,4,6-trifluoro-3-hydroxyphenylboronic acid (98% purity) delivers accelerated transmetalation in Suzuki-Miyaura couplings with electron-deficient or sterically hindered aryl halides, driven by enhanced Lewis acidity (predicted pKa 7.52 vs. 8.26 for non-hydroxylated analog). The 3-hydroxyl group provides orthogonal post-coupling functionalization, reducing overall step count. Indispensable for medicinal chemistry libraries demanding precise fluorination patterns and biaryl elaboration.

Molecular Formula C6H4BF3O3
Molecular Weight 191.9 g/mol
CAS No. 1072951-37-1
Cat. No. B1393409
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4,6-Trifluoro-3-hydroxyphenylboronic acid
CAS1072951-37-1
Molecular FormulaC6H4BF3O3
Molecular Weight191.9 g/mol
Structural Identifiers
SMILESB(C1=C(C(=C(C=C1F)F)O)F)(O)O
InChIInChI=1S/C6H4BF3O3/c8-2-1-3(9)6(11)5(10)4(2)7(12)13/h1,11-13H
InChIKeyLKUKEGVNXUPRQC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,4,6-Trifluoro-3-hydroxyphenylboronic Acid (CAS 1072951-37-1): Physicochemical Profile for Informed Reagent Selection


2,4,6-Trifluoro-3-hydroxyphenylboronic acid (CAS 1072951-37-1) is a polyfluoro-substituted arylboronic acid derivative with the molecular formula C₆H₄BF₃O₃ and a molecular weight of 191.90 g/mol [1]. The compound features a unique structural arrangement where three fluorine atoms occupy the 2-, 4-, and 6-positions of the phenyl ring, while a hydroxyl group resides at the 3-position adjacent to the boronic acid moiety [2]. Its predicted pKa of 7.52±0.28 places it among the more acidic phenylboronic acids, reflecting the strong electron-withdrawing effects of the ortho- and para-fluorine substituents on the boronic center [3]. The compound exhibits a predicted density of 1.61±0.1 g/cm³, a predicted boiling point of 300.5±52.0 °C, and requires storage at 2–8 °C [3]. The presence of both a boronic acid group and a phenolic hydroxyl creates a bifunctional reagent capable of participating in diverse synthetic transformations including Suzuki-Miyaura cross-coupling and post-coupling derivatization [2].

Why Generic Boronic Acid Substitution Fails: 2,4,6-Trifluoro-3-hydroxyphenylboronic Acid Differentiation


Substituting 2,4,6-trifluoro-3-hydroxyphenylboronic acid with a generic phenylboronic acid or even simpler fluorinated analogs in established synthetic protocols carries substantial risk of failed or suboptimal outcomes. The interplay between fluorine substitution pattern and the boronic acid center directly governs Lewis acidity (pKa) and hydrolytic stability, which together determine reaction rates in Suzuki-Miyaura coupling, susceptibility to protodeboronation side reactions, and compatibility with aqueous or protic conditions [1][2]. Multi-fluoro-substituted phenylboronic acids exhibit enhanced Lewis acidity that accelerates transmetalation, yet this same electronic activation renders them prone to hydrolytic decomposition—with no simple linear correlation between pKa and decomposition rate [1]. Furthermore, the 3-hydroxyl substituent introduces additional hydrogen-bond donor capacity and the potential for post-coupling functionalization that is absent in non-hydroxylated analogs [3]. Generic substitution therefore introduces uncertainty in coupling yields, alters selectivity, and may eliminate critical downstream derivatization opportunities. The following quantitative evidence demonstrates exactly where 2,4,6-trifluoro-3-hydroxyphenylboronic acid provides verifiable differentiation.

2,4,6-Trifluoro-3-hydroxyphenylboronic Acid: Quantitative Differentiation Evidence for Procurement Decisions


Enhanced Lewis Acidity and Suzuki-Miyaura Reactivity: pKa Comparison with Non-Hydroxylated Trifluoro Analog

2,4,6-Trifluoro-3-hydroxyphenylboronic acid exhibits significantly enhanced Lewis acidity relative to its non-hydroxylated analog 2,4,6-trifluorophenylboronic acid, as evidenced by a lower predicted pKa. The predicted pKa of the target compound is 7.52±0.28, compared to 8.26±0.58 for 2,4,6-trifluorophenylboronic acid [1][2]. This approximately 0.74 unit pKa difference corresponds to a roughly 5.5-fold increase in acidity (Ka ratio), a direct consequence of the electron-withdrawing and hydrogen-bonding contributions of the 3-hydroxyl group adjacent to the boronic acid moiety. Increased Lewis acidity correlates with accelerated transmetalation rates in Suzuki-Miyaura cross-coupling reactions, enabling more efficient coupling with less reactive electrophilic partners such as aryl chlorides or deactivated aryl bromides [3].

Suzuki-Miyaura coupling Cross-coupling kinetics Fluorinated building blocks

Hydrolytic Stability Balance: Ortho-Fluorine Substitution Pattern Relative to Di-Ortho-Fluoro Analogs

Systematic studies of fluoro-substituted phenylboronic acids have established that compounds bearing two fluorine atoms at ortho positions (relative to boron) display the lowest hydrolytic stability and highest susceptibility to protodeboronation [1]. 2,4,6-Trifluoro-3-hydroxyphenylboronic acid contains fluorine at the 2- and 6-positions (both ortho to boron) and a hydroxyl at the 3-position (meta). This ortho-difluoro substitution pattern places the compound in the category of less hydrolytically stable fluorophenylboronic acids, yet the presence of the 3-hydroxyl may modulate decomposition behavior through intramolecular interactions not present in 2,4,6-trifluorophenylboronic acid. While no quantitative decomposition rate constant is available specifically for this compound, the established class relationship indicates that ortho-difluoro substitution increases protodeboronation susceptibility relative to mono-ortho-fluoro or meta/para-only fluorinated analogs [2].

Protodeboronation Reagent stability Aqueous coupling media

Hydrogen-Bond Donor Capacity: Structural Differentiation from Non-Hydroxylated 2,4,6-Trifluorophenylboronic Acid

2,4,6-Trifluoro-3-hydroxyphenylboronic acid possesses three hydrogen-bond donor sites (two from boronic acid –B(OH)₂, one from phenolic –OH), compared to two hydrogen-bond donor sites for 2,4,6-trifluorophenylboronic acid which lacks the 3-hydroxyl group [1]. This additional donor capacity introduces the potential for directed intermolecular interactions, substrate pre-organization in catalytic cycles, and post-coupling functionalization via the phenolic oxygen. The hydrogen-bond acceptor count is 6 for the target compound versus 5 for the non-hydroxylated analog, further distinguishing its supramolecular interaction profile [1]. The presence of a phenolic –OH ortho to fluorine at C2 and C4 creates a distinctive electronic and steric environment that may influence regioselectivity in cross-coupling and enables orthogonal derivatization strategies (e.g., O-alkylation or O-arylation of the phenol following Suzuki coupling) [2].

Bifunctional reagents Post-coupling derivatization Supramolecular interactions

2,4,6-Trifluoro-3-hydroxyphenylboronic Acid: Evidence-Supported Application Scenarios for Strategic Procurement


Suzuki-Miyaura Coupling with Electron-Deficient Aryl Halides Requiring Enhanced Transmetalation

For coupling reactions involving poorly reactive electrophiles—particularly electron-deficient aryl chlorides or sterically hindered aryl bromides—2,4,6-trifluoro-3-hydroxyphenylboronic acid offers the advantage of enhanced Lewis acidity (predicted pKa = 7.52±0.28) relative to non-hydroxylated trifluorophenylboronic acid (predicted pKa = 8.26±0.58) [1][2]. This increased acidity accelerates the transmetalation step, potentially enabling higher yields under milder conditions or shorter reaction times. Procurement is indicated when synthetic sequences require installation of a 2,4,6-trifluoro-3-hydroxyphenyl moiety onto electrophilic partners that have failed or given low yields with less acidic boronic acid coupling partners.

Multi-Step Syntheses Requiring Post-Coupling Phenol Derivatization

The presence of the 3-hydroxyl group distinguishes this boronic acid from 2,4,6-trifluorophenylboronic acid and enables orthogonal functionalization strategies [3]. After Suzuki-Miyaura coupling installs the fluorinated aryl framework, the phenolic –OH can undergo independent reactions including O-alkylation, O-arylation, sulfonylation, or glycosylation. This bifunctional character reduces overall step count in the construction of complex molecules where both biaryl formation and phenol elaboration are required, such as in the synthesis of fluorinated pharmaceutical intermediates or functional materials [3].

Fluorinated Biaryl Synthesis for Medicinal Chemistry with Tuned Lipophilicity

Fluorination of aryl rings is a well-established strategy in medicinal chemistry to modulate metabolic stability, membrane permeability, and target binding [4]. The 2,4,6-trifluoro substitution pattern provides three fluorine atoms in specific positions (two ortho, one para relative to the boronic acid attachment point), delivering a distinct electronic and steric profile that influences both the coupling reaction itself and the properties of the resulting biaryl product. The hydroxyl group at the 3-position provides an additional handle for modulating lipophilicity (through O-alkylation or as a free phenol) and introduces hydrogen-bonding capacity that can be exploited for target engagement. This compound is therefore indicated for the synthesis of fluorinated biaryl libraries in lead optimization programs where precise control over aryl substitution patterns is required.

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